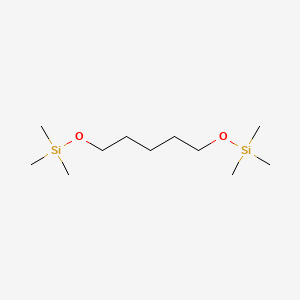![molecular formula C11H21N3O2 B8666055 2,4-dimethyl-4-nitro-decahydro-pyrido[1,2-a][1,4]diazepine CAS No. 56434-41-4](/img/structure/B8666055.png)
2,4-dimethyl-4-nitro-decahydro-pyrido[1,2-a][1,4]diazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dimethyl-4-nitro-decahydro-pyrido[1,2-a][1,4]diazepine is a heterocyclic compound that belongs to the class of diazepines This compound is characterized by its unique structure, which includes a pyrido[1,2-a][1,4]diazepine core with methyl and nitro substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-4-nitro-decahydro-pyrido[1,2-a][1,4]diazepine typically involves the construction of the diazepine ring through functionalization of pyrrole derivatives. One common method is the Rh(III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring . Another approach involves the chemodivergent annulation between diazo compounds and pyrroloanilines, which proceeds through C–H activation followed by amidation . The Bischler–Napieralski reaction conditions can also be employed to form the diazepine core from corresponding amides .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Catalysts such as Rh(III) and Pd are often employed to facilitate the reactions .
化学反应分析
Types of Reactions
2,4-dimethyl-4-nitro-decahydro-pyrido[1,2-a][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can undergo catalytic hydrogenation to reduce the nitro group.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the methyl positions .
科学研究应用
2,4-dimethyl-4-nitro-decahydro-pyrido[1,2-a][1,4]diazepine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antidepressant, anxiolytic, antiviral, and cytotoxic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: Its interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of 2,4-dimethyl-4-nitro-decahydro-pyrido[1,2-a][1,4]diazepine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in medicinal chemistry, it may interact with neurotransmitter receptors to exert its antidepressant or anxiolytic effects .
相似化合物的比较
Similar Compounds
1,4-Diazepines: These compounds share the diazepine core but differ in their substituents and specific biological activities.
Pyrrolo[1,2-a][1,4]diazepines: These compounds have a similar core structure but may have different substituents or annulated rings, leading to varied biological activities.
Uniqueness
2,4-dimethyl-4-nitro-decahydro-pyrido[1,2-a][1,4]diazepine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of methyl and nitro groups, along with the diazepine core, makes it a versatile compound for various applications .
属性
CAS 编号 |
56434-41-4 |
|---|---|
分子式 |
C11H21N3O2 |
分子量 |
227.30 g/mol |
IUPAC 名称 |
2,4-dimethyl-4-nitro-1,3,5,7,8,9,10,10a-octahydropyrido[1,2-a][1,4]diazepine |
InChI |
InChI=1S/C11H21N3O2/c1-11(14(15)16)8-12(2)7-10-5-3-4-6-13(10)9-11/h10H,3-9H2,1-2H3 |
InChI 键 |
VHMSQLHHWQMCDQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(CC2CCCCN2C1)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


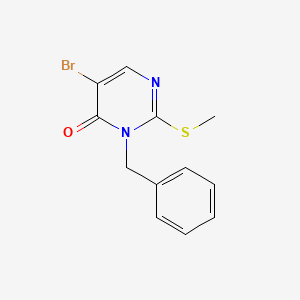
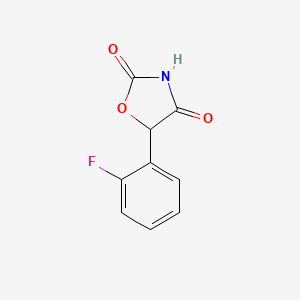
![Methyl 2-[(methanesulfonyl)oxy]-4-nitrobenzoate](/img/structure/B8665999.png)
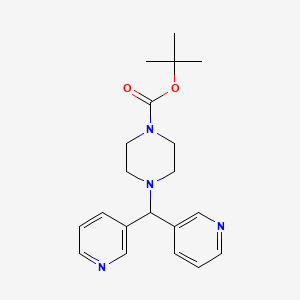

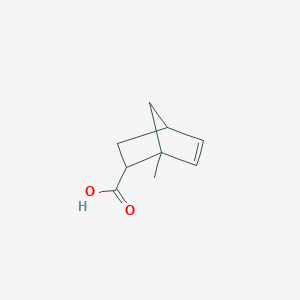
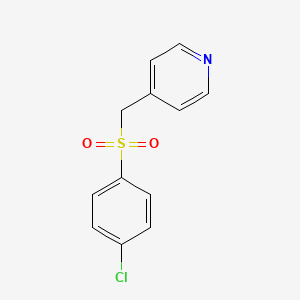
![2-[2-(4-Methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B8666050.png)
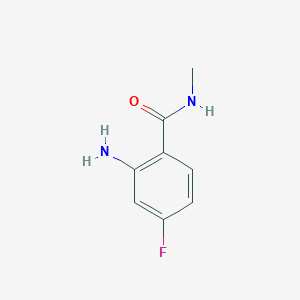

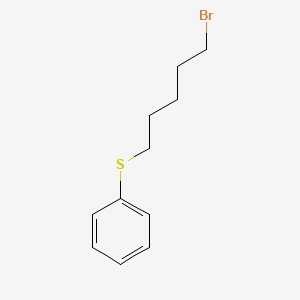
![3-amino-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8666077.png)
![2-[Dodecanoyl-[2-(furan-2-carbonyloxy)ethyl]amino]ethyl furan-2-carboxylate](/img/structure/B8666078.png)
